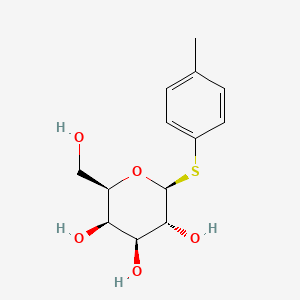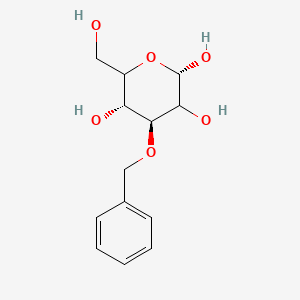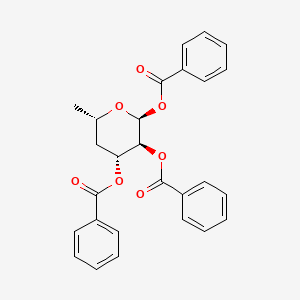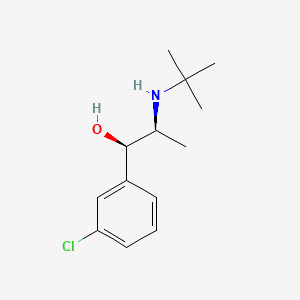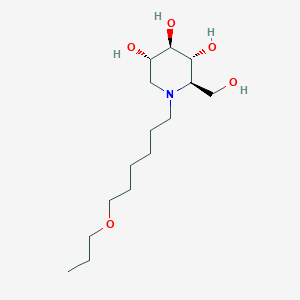
N-(7-Oxadecyl)deoxynojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Oxadecyl)deoxynojirimycin (NODN) is a synthetic molecule that has recently gained attention in the scientific community due to its potential applications in both biochemical and physiological studies. NODN is a derivative of the natural product nojirimycin, which is a potent inhibitor of α-glucosidases and is used in the treatment of type 2 diabetes. NODN has been found to possess similar inhibitory properties as nojirimycin, but with improved potency and selectivity. As a result, it has become a valuable tool for studying the biochemical and physiological effects of α-glucosidases and their inhibitors.
Wissenschaftliche Forschungsanwendungen
Chemical Chaperone for Gaucher Disease
“N-(7-Oxadecyl)deoxynojirimycin” and its derivatives have been studied as chemical chaperones for Gaucher disease . Gaucher disease is a lysosomal storage disorder caused by deficient lysosomal β-glucosidase (β-Glu) activity . A marked decrease in enzyme activity results in progressive accumulation of the substrate (glucosylceramide) in macrophages, leading to hepatosplenomegaly, anemia, skeletal lesions, and sometimes CNS involvement . The addition of subinhibitory concentrations of N-(n-nonyl)deoxynojirimycin (NN-DNJ) to a fibroblast culture medium for 9 days leads to a 2-fold increase in the activity of N370S β-Glu, the most common mutation causing Gaucher disease .
Enzyme Inhibitor
“N-(7-Oxadecyl)deoxynojirimycin” is also classified as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and this leads to the inhibition of Enzyme-Substrate complexes’ formation, preventing the enzyme’s activity.
Therapeutic Strategy for Lysosomal Storage Diseases
The compound has been used as a therapeutic strategy for lysosomal storage diseases . Lysosomal storage diseases are a group of about 50 rare inherited metabolic disorders that result from defects in lysosomal function . Lysosomes are the cell’s waste disposal system and can digest some types of molecules. In individuals with these diseases, the lysosomes fail to function normally, and a variety of symptoms may result, depending on the specific nature of the defect .
Protein Stabilization
“N-(7-Oxadecyl)deoxynojirimycin” has been shown to stabilize various proteins against misfolding, increasing proper trafficking from the endoplasmic reticulum . This stabilization allows the enzyme to transit from the endoplasmic reticulum to the Golgi, enabling proper trafficking to the lysosome .
Heat Denaturation Prevention
The compound has been found to prevent heat denaturation of proteins in a dose-dependent fashion . Heat denaturation, a process where proteins lose their structure and function due to heat, can be prevented, thus preserving the function and structure of the proteins .
Research Tool
“N-(7-Oxadecyl)deoxynojirimycin” is used as a research tool in biochemical and reagent studies . It is used as a certified reference material for highly accurate and reliable data analysis .
Wirkmechanismus
Target of Action
N-(7-Oxadecyl)deoxynojirimycin primarily targets glucosidase 1 , an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
This compound acts as an inhibitor of glucosidase 1 . By binding to the enzyme, it prevents the normal enzymatic activity, leading to changes in the metabolic processes that rely on the breakdown of complex carbohydrates.
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of glucosidase 1 by N-(7-Oxadecyl)deoxynojirimycin can lead to changes at the molecular and cellular levels. For instance, it can affect the processing and maturation of certain proteins within the cell . This compound also has a protective function in muscle cells by preventing protein degradation due to abnormal folding or misfolding .
Action Environment
The action, efficacy, and stability of N-(7-Oxadecyl)deoxynojirimycin can be influenced by various environmental factors. For example, the compound should be stored at 0 to -20 °C . Additionally, the presence of other compounds, pH levels, and temperature can all impact the compound’s action and stability.
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHECNPMKMYII-LXTVHRRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Oxadecyl)deoxynojirimycin | |
Q & A
Q1: How does N-(7-Oxadecyl)deoxynojirimycin affect the folding of class I MHC heavy chains?
A1: N-(7-Oxadecyl)deoxynojirimycin is a potent inhibitor of glucosidase I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for trimming glucose residues from N-linked glycans during protein folding and quality control. The study demonstrated that treating cells with N-(7-Oxadecyl)deoxynojirimycin disrupts the normal folding environment within the ER []. This disruption leads to a delay in the folding of class I MHC heavy chains, resulting in a prolonged presence of heavy chain intermediates that are normally transient and quickly folded into their mature conformation [].
Q2: What does the prolonged presence of these intermediates in the presence of N-(7-Oxadecyl)deoxynojirimycin tell us about MHC assembly?
A2: The prolonged presence of these intermediates, as detected by the specific monoclonal antibodies, suggests that proper N-glycan processing is crucial for the efficient and timely folding of class I MHC heavy chains []. This finding highlights the importance of the ER quality control system in ensuring the correct assembly of these crucial immune system molecules. Furthermore, it showcases how N-(7-Oxadecyl)deoxynojirimycin can be used as a tool to dissect and understand the intricacies of protein folding and assembly pathways within the cell.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
